テトラヒドロ-2H-ピラン-3-アミン

説明

Synthesis Analysis

One-Pot Asymmetric Synthesis

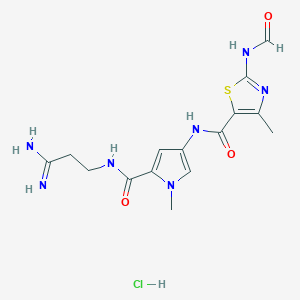

Tetrahydropyrano[2,3-c]pyrazoles, a class of biologically active heterocycles, can be efficiently synthesized from tetrahydro-2H-pyran-3-amine using a one-pot asymmetric method involving a secondary amine catalyzed reaction. This approach yields good to very good results in terms of both yield and enantioselectivity (Enders et al., 2012).

Polyfunctional Scaffolds Synthesis

The compound is also used in creating polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, which demonstrate potential in various synthetic applications, including the creation of diverse polysubstituted systems (Baron et al., 2005).

Molecular Structure Analysis

- Structure Elucidation: The molecular and crystal structures of derivatives of tetrahydro-2H-pyran-3-amine can be established through techniques like X-ray diffraction, as demonstrated in the synthesis and structural examination of various derivatives (Joekar et al., 2023).

Chemical Reactions and Properties

Domino Reactions

Tetrahydro-2H-pyran-3-amine is instrumental in domino reactions, such as the synthesis of tetrahydroquinoline derivatives, where it reacts with cyclic enol ethers or 2-hydroxy cyclic ether (Zhang & Li, 2002).

Regioselectivity in Reactions

The compound is also crucial in understanding the regioselectivity of reactions like Ullmann and acylation in different fused pyrazol-3-amines (Bou-Petit et al., 2020).

Physical Properties Analysis

The physical properties of tetrahydro-2H-pyran-3-amine and its derivatives, such as solubility, melting point, and stability, can be inferred from synthesis methods and molecular structure analysis. However, specific studies focusing solely on the physical properties of tetrahydro-2H-pyran-3-amine were not found in the current literature.

Chemical Properties Analysis

Reactivity in Synthesis

The compound’s reactivity is evident in its use in the synthesis of various heterocyclic compounds, highlighting its versatility and utility in organic synthesis (Wang et al., 2011).

Applications in Multicomponent Reactions

It also plays a critical role in multicomponent reactions, further demonstrating its chemical reactivity and utility in creating complex molecular architectures (Prasanna et al., 2013).

科学的研究の応用

2H-ピランの合成

テトラヒドロ-2H-ピラン-3-アミンは、2H-ピランの合成に使用されます . 2H-ピラン環は、多くの天然物に見られる構造モチーフであり、これらの構造の多くを構築する際の戦略的な重要な中間体です .

複素環式ビルディングブロック

テトラヒドロ-2H-ピラン-3-アミンは、化学合成において複素環式ビルディングブロックとして使用されます . これは、さまざまな他の化合物を生成するために使用できる独自の化学物質です。

DNAにおける一本鎖切断の検出

テトラヒドロ-2H-ピラン-3-アミンの誘導体であるO-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミンは、アルカリ性ゲル電気泳動と組み合わせることで、DNAにおける一本鎖切断(SSB)の検出プロセスを改善することが報告されています .

2-(5-ブロモチオフェン-2-スルホンアミド)-N-(テトラヒドロ-2H-ピラン-2-イロキシ)アセトアミドの合成

O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミンは、2-(5-ブロモチオフェン-2-スルホンアミド)-N-(テトラヒドロ-2H-ピラン-2-イロキシ)アセトアミドの合成に使用できます . この化合物は、さまざまな研究分野で潜在的な用途がある可能性があります。

研究用のみ(RUO)

テトラヒドロ-2H-ピラン-3-アミンは、多くの場合、研究設定で使用されます。 たとえば、テトラヒドロ-2H-ピラン-3-アミンの誘導体である4-アミノメチルテトラヒドロピランは、研究目的で使用されます .

将来の方向性

The synthesis and study of tetrahydro-2H-pyran-3-amine and related compounds continue to be an active area of research in organic chemistry . Future directions may include the development of more efficient synthetic methods, the exploration of new reactions, and the investigation of their biological activities .

特性

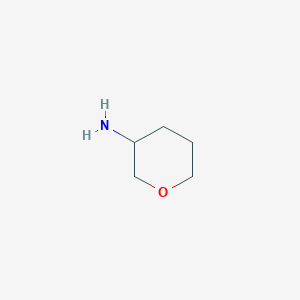

IUPAC Name |

oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUOEJJGRCQGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409440 | |

| Record name | tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120811-32-7 | |

| Record name | tetrahydro-2H-pyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)